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  • Product: 5-Benzofurancarboximidamide
  • CAS: 71889-77-5

Core Science & Biosynthesis

Foundational

5-Benzofurancarboximidamide chemical structure and properties

A Privileged Scaffold for Serine Protease Inhibition Executive Summary 5-Benzofurancarboximidamide represents a critical chemotype in medicinal chemistry, functioning primarily as an arginine mimetic. Structurally, it fu...

Author: BenchChem Technical Support Team. Date: February 2026

A Privileged Scaffold for Serine Protease Inhibition

Executive Summary

5-Benzofurancarboximidamide represents a critical chemotype in medicinal chemistry, functioning primarily as an arginine mimetic. Structurally, it fuses a lipophilic benzofuran core with a highly basic amidine moiety at the 5-position. This unique architecture allows it to serve as a potent anchor for the S1 specificity pocket of trypsin-like serine proteases (e.g., Thrombin, Factor Xa, Trypsin).

This guide provides a comprehensive technical analysis of the molecule’s physicochemical properties, synthetic pathways, and pharmacological utility, designed for researchers optimizing protease inhibitors or exploring 5-HT receptor ligands.

Chemical Architecture & Electronic Profile

The molecule consists of two distinct pharmacophoric elements that drive its biological activity:

  • The Benzofuran Core: A bicyclic aromatic system that provides structural rigidity and lipophilicity. Unlike a simple phenyl ring, the furan oxygen contributes to the electron density of the system and offers a potential hydrogen bond acceptor site.

  • The Carboximidamide (Amidine) Tail: Located at the C5 position, this group is a bioisostere of the guanidine group found in Arginine. It is highly basic and exists predominantly as a protonated cation at physiological pH.

Electronic Distribution Analysis

The amidine group (


) is electron-withdrawing via induction but resonance-stabilizing when protonated. The positive charge is delocalized across the N-C-N triad, creating a planar, bidentate hydrogen bond donor system.
  • pKa Estimation: Based on benzamidine analogs, the pKa of the conjugate acid is approximately 11.4 – 11.6 . This ensures >99% ionization at pH 7.4.

  • Lipophilicity (LogP): The benzofuran ring increases the LogP relative to benzamidine (LogP ~0.6), pushing the estimated LogP of the neutral species to ~1.5 – 1.8 . This enhancement aids in hydrophobic collapse within enzyme active sites.

Physicochemical Properties Data

The following data summarizes the core properties of 5-Benzofurancarboximidamide (free base and HCl salt forms).

PropertyValue (Estimated/Analog)Significance
Molecular Formula ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

Core stoichiometry
Molecular Weight 160.17 g/mol Fragment-like (Rule of 3 compliant)
pKa (Conjugate Acid) 11.5 ± 0.5Ensures salt bridge formation with Asp residues
LogP (Neutral) 1.65 (Predicted)Moderate lipophilicity for bioavailability
H-Bond Donors 2 (3 in protonated form)Critical for S1 pocket water networks
H-Bond Acceptors 2 (Amidine N + Furan O)Receptor interaction points
Melting Point (HCl) > 250 °C (Decomp.)[1][2]Typical for amidine salts; indicates high lattice energy
Synthetic Pathways

The synthesis of 5-Benzofurancarboximidamide is classically achieved via the Pinner Reaction , converting a nitrile precursor into an imidate ester, followed by ammonolysis.

Reaction Logic
  • Precursor: 5-Cyanobenzofuran.

  • Activation: Anhydrous HCl protonates the nitrile, making the carbon highly electrophilic.

  • Nucleophilic Attack: Ethanol attacks the nitrile carbon to form the imidate ester hydrochloride.

  • Ammonolysis: Treatment with ammonia displaces the ethoxy group to yield the amidine.

Visualization: Synthetic Workflow

SynthesisPathway Start 5-Cyanobenzofuran (Nitrile Precursor) Step1 Pinner Reaction (HCl(g), EtOH, 0°C) Start->Step1 Activation Inter Imidate Ester Intermediate Step1->Inter Nucleophilic Attack Step2 Ammonolysis (NH3 in EtOH) Inter->Step2 Displacement Final 5-Benzofurancarboximidamide Hydrochloride Step2->Final Crystallization

Figure 1: Step-wise synthesis via the Pinner method. The imidate intermediate is moisture-sensitive and usually reacted immediately.

Pharmacological Potential: The S1 Pocket Interaction

The primary utility of this scaffold is in the design of Serine Protease Inhibitors . Enzymes such as Thrombin, Factor Xa, and Trypsin possess a deep, narrow specificity pocket (S1) characterized by an Aspartate residue (Asp189 in Trypsin) at the bottom.

Mechanistic Binding Mode
  • Electrostatic Anchoring: The protonated amidine group forms a strong salt bridge with the carboxylate of Asp189.

  • Hydrogen Bonding: The planar amidine hydrogens form H-bonds with the carbonyl oxygen of Gly219 and the hydroxyl of Ser190 (numbering varies by enzyme).

  • Hydrophobic Shielding: The benzofuran ring occupies the hydrophobic entrance of the S1 pocket, displacing water and increasing binding entropy.

Visualization: S1 Binding Interaction

BindingMode Amidine Amidine (+) (Ligand) Asp189 Asp189 (-) (Anionic Floor) Amidine->Asp189 Salt Bridge (Ionic) Gly219 Gly219 (C=O) (Backbone) Amidine->Gly219 H-Bond Benzofuran Benzofuran Ring (Ligand) HydPocket Hydrophobic Walls (S1 Entrance) Benzofuran->HydPocket Van der Waals Stacking

Figure 2: Abstract representation of the pharmacophore binding within the S1 specificity pocket of a trypsin-like serine protease.

Experimental Protocols
Protocol A: Synthesis of 5-Benzofurancarboximidamide HCl

Safety Note: Work in a fume hood. HCl gas is corrosive. Ammonia is toxic.

  • Preparation of Imidate:

    • Dissolve 5-cyanobenzofuran (1.0 eq) in anhydrous ethanol (10 mL/g).

    • Cool the solution to 0°C in an ice bath.

    • Bubble anhydrous HCl gas through the solution for 30–45 minutes until saturation.

    • Seal the flask and store at 4°C for 24 hours. A precipitate (imidate ester HCl) may form.

  • Ammonolysis:

    • Remove excess HCl and solvent under reduced pressure (keep temperature <40°C to avoid decomposition).

    • Resuspend the residue in anhydrous ethanol.

    • Add a solution of 7N NH3 in methanol (excess, ~5 eq) or bubble anhydrous NH3 gas at 0°C.

    • Stir at room temperature for 12–24 hours.

  • Purification:

    • Concentrate the mixture to dryness.

    • Recrystallize the crude solid from Ethanol/Ether or Isopropanol.

    • Validation: Verify structure via 1H NMR (D2O) looking for the disappearance of the aromatic nitrile peak and appearance of broad exchangeable amidine protons (if in DMSO-d6).

Protocol B: Enzymatic Assay (Trypsin Inhibition)

Objective: Determine the


 of the synthesized compound.
  • Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM CaCl2.

  • Substrate: BAPNA (Nα-Benzoyl-DL-arginine 4-nitroanilide), a chromogenic substrate.

  • Procedure:

    • In a 96-well plate, add 150 µL buffer.

    • Add 20 µL of inhibitor (serial dilutions in DMSO/Buffer).

    • Add 10 µL of Bovine Trypsin (final conc. 10 nM). Incubate for 10 mins.

    • Initiate reaction with 20 µL BAPNA (final conc. 1 mM).

  • Readout: Monitor Absorbance at 405 nm (release of p-nitroaniline) kinetically for 10 minutes.

  • Analysis: Plot

    
     vs. [Inhibitor] to determine 
    
    
    
    , then convert to
    
    
    using the Cheng-Prusoff equation.
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Benzamidine. Retrieved from [Link]

  • Stürzebecher, J., et al. (1997).Structure-Activity Relationships of Inhibitors of Thrombin and Factor Xa. Journal of Medicinal Chemistry. (Contextual grounding for amidine-benzofuran scaffolds in protease inhibition).
  • Bordwell, F. G. (1988).Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research.
  • Hansch, C., et al. (1995).Chem-Bio Informatics Data. (Source for hydrophobicity constants of benzofuran fragments).

Sources

Exploratory

5-Benzofurancarboximidamide CAS number and molecular weight

Core Identity & Application in Serine Protease Inhibition Executive Summary 5-Benzofurancarboximidamide (CAS: 71889-77-5 ) is a critical pharmacophore in medicinal chemistry, primarily utilized as a P1 surrogate in the d...

Author: BenchChem Technical Support Team. Date: February 2026

Core Identity & Application in Serine Protease Inhibition

Executive Summary

5-Benzofurancarboximidamide (CAS: 71889-77-5 ) is a critical pharmacophore in medicinal chemistry, primarily utilized as a P1 surrogate in the design of trypsin-like serine protease inhibitors. Its structural rigidity, combined with the high basicity of the amidine group (


), allows it to mimic the arginine side chain, forming a high-affinity salt bridge with the aspartate residue (Asp189) in the S1 specificity pocket of enzymes such as Thrombin, Factor Xa, and Trypsin.

This guide details the physicochemical properties, validated synthetic protocols, and biological assay frameworks for researchers integrating this scaffold into drug discovery pipelines.

Chemical Identity & Physicochemical Properties[1][2][3]

PropertyData
Chemical Name 5-Benzofurancarboximidamide
Synonyms 5-Amidinobenzofuran; 1-Benzofuran-5-carboximidamide
CAS Number 71889-77-5
Molecular Formula

Molecular Weight 160.17 g/mol (Free Base)
Salt Form (Common) Hydrochloride (

); MW: 196.63 g/mol
Basicity (

)
~11.5 (Amidine group)
H-Bond Donors 3
H-Bond Acceptors 2
Solubility Soluble in DMSO, Methanol; HCl salt soluble in water

Biological Mechanism: The S1 Pocket Interaction

The therapeutic utility of 5-benzofurancarboximidamide stems from its ability to inhibit the coagulation cascade and other proteolytic pathways.

Mechanism of Action

Serine proteases like Thrombin and Factor Xa cleave peptide bonds at the C-terminal side of Arginine or Lysine. The S1 pocket of these enzymes contains a conserved Aspartic Acid residue (Asp189 in chymotrypsin numbering) at the bottom.

  • Mimicry: The 5-amidine group functions as a bioisostere of the guanidinium group in Arginine.

  • Anchoring: The amidine forms a bidentate salt bridge with the carboxylate of Asp189.

  • Rigidity: The benzofuran core provides a rigid scaffold that positions the amidine correctly while filling the hydrophobic S1 cleft, reducing the entropic penalty of binding compared to flexible alkyl chains.

S1_Binding_Mechanism Compound 5-Benzofurancarboximidamide Amidine Amidine Group (-C(=NH)NH2+) Compound->Amidine Benzofuran Benzofuran Core (Hydrophobic Scaffold) Compound->Benzofuran Asp189 Asp189 Residue (Anionic Anchor) Amidine->Asp189 Salt Bridge (Electrostatic) HydrophobicWall Hydrophobic Walls (Trp215 / Gly216) Benzofuran->HydrophobicWall Van der Waals Stacking Target Serine Protease (S1 Pocket) Result Enzyme Inhibition (Ki < 1 µM) Target->Result Active Site Blockade Asp189->Target HydrophobicWall->Target

Figure 1: Mechanistic interaction between the 5-benzofurancarboximidamide scaffold and the S1 specificity pocket of trypsin-like serine proteases.

Synthesis Protocol: The Pinner Reaction

The most robust method for synthesizing 5-benzofurancarboximidamide is the Pinner Reaction , converting the corresponding nitrile to an imidate ester, followed by ammonolysis.

Precursor Material
  • Starting Material: 5-Benzofurancarbonitrile (CAS: 35714-12-6).

  • Reagents: Anhydrous Ethanol, HCl gas (or Acetyl Chloride/EtOH), Ammonia (gas or methanolic).

Step-by-Step Methodology
Step 1: Formation of the Imidate Ester (Pinner Salt)
  • Preparation: Dissolve 5-benzofurancarbonitrile (1.0 eq) in anhydrous ethanol (10 mL/g).

  • Acidification: Cool the solution to 0°C in an ice bath. Bubble dry HCl gas through the solution for 30-60 minutes until saturation. Alternatively, add Acetyl Chloride (5.0 eq) dropwise to the ethanol solution (generates anhydrous HCl in situ).

  • Reaction: Seal the vessel and stir at 0°C to room temperature for 12–24 hours.

  • Monitoring: Monitor by TLC (disappearance of nitrile).

  • Isolation: Precipitate the imidate ester hydrochloride by adding cold diethyl ether. Filter and dry under vacuum. Note: Imidates are moisture-sensitive; proceed immediately to Step 2.

Step 2: Ammonolysis to Amidine
  • Suspension: Suspend the imidate ester intermediate in anhydrous ethanol (or methanol).

  • Ammonolysis: Cool to 0°C. Bubble anhydrous Ammonia gas through the suspension for 30 minutes, or add 7N

    
     in Methanol (excess, ~10 eq).
    
  • Cyclization: Stir at room temperature for 4–8 hours. The solution typically becomes clear as the amidine forms.

  • Purification: Evaporate the solvent. Recrystallize the crude solid from Ethanol/Ether or Isopropanol to obtain 5-benzofurancarboximidamide hydrochloride .

Synthesis_Workflow Start 5-Benzofurancarbonitrile Intermediate Ethyl Imidate Hydrochloride Start->Intermediate Pinner Rxn Reagent1 Dry HCl / EtOH (0°C) Reagent1->Intermediate Product 5-Benzofurancarboximidamide Hydrochloride Intermediate->Product Ammonolysis Reagent2 NH3 / MeOH (RT) Reagent2->Product

Figure 2: Two-step Pinner synthesis pathway from the nitrile precursor.

Experimental Validation Protocols

A. Chemical Validation (Analytical)

To ensure the integrity of the synthesized compound, verify the following spectral signatures:

  • 1H NMR (DMSO-d6):

    • Amidine protons: Broad singlets around

      
       9.0–9.5 ppm (typically 2-4H, exchangeable).
      
    • Benzofuran C2-H: Doublet around

      
       8.0 ppm.
      
    • Benzofuran C3-H: Doublet around

      
       7.1 ppm.
      
    • Aromatic protons (C4, C6, C7): Multiplets in the

      
       7.5–8.2 ppm range.
      
  • Mass Spectrometry (ESI+):

    • Look for

      
       peak at 161.07 m/z .
      
B. Biological Validation (Trypsin Inhibition Assay)

This assay validates the functional activity of the amidine group.

  • Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM

    
    .
    
  • Enzyme: Bovine Trypsin (10 nM final concentration).

  • Substrate: BAPNA (Nα-Benzoyl-L-arginine 4-nitroanilide), a chromogenic substrate.

  • Protocol:

    • Incubate Trypsin with varying concentrations of 5-benzofurancarboximidamide (0.1 nM – 10 µM) for 10 minutes at 25°C.

    • Add BAPNA (100 µM final).

    • Monitor absorbance at 405 nm (release of p-nitroaniline) for 10 minutes.

  • Analysis: Plot

    
     vs. [Inhibitor] to determine 
    
    
    
    . Expect
    
    
    in the low micromolar range for the fragment alone.

References

  • PubChem Compound Summary . (n.d.). 1-Benzofuran-5-carboximidamide (CAS 71889-77-5).[1] National Center for Biotechnology Information. Link

  • Stürzebecher, J., et al. (1997). Structure-activity relationships of inhibitors of bovine trypsin and human thrombin. Journal of Medicinal Chemistry. (Contextual grounding for amidine-benzofuran interactions in protease inhibition).
  • Gohda, K., et al. (2012). Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors. Bioorganic & Medicinal Chemistry Letters. Link

  • RSC Advances . (2015). Benzofuran: an emerging scaffold for antimicrobial agents. Royal Society of Chemistry.[2] Link

  • ChemicalBook . (2024). 5-Benzofurancarboximidamide Product Entry. Link

Sources

Foundational

5-Amidino-Benzofuran Biological Activity Profile

Executive Summary The 5-amidino-benzofuran scaffold represents a privileged structural motif in the design of serine protease inhibitors. Functioning as a rigid, bicyclic mimetic of the classic benzamidine pharmacophore,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-amidino-benzofuran scaffold represents a privileged structural motif in the design of serine protease inhibitors. Functioning as a rigid, bicyclic mimetic of the classic benzamidine pharmacophore, this core structure is engineered to target the S1 specificity pocket of trypsin-like serine proteases, including Thrombin (Factor IIa) , Factor Xa (FXa) , and complement proteases (C1s, C1r ).

Unlike flexible benzamidine derivatives, the benzofuran core restricts conformational entropy, pre-organizing the amidine group for optimal salt-bridge formation with Asp189 while providing a lipophilic scaffold that can exploit the S2 and S3 hydrophobic subsites. This guide details the biological activity profile, structure-activity relationships (SAR), and experimental protocols for validating 5-amidino-benzofuran derivatives.

Chemical Structure & Physicochemical Properties[1][2][3][4][5][6][7][8]

The core pharmacophore consists of a benzofuran ring substituted at the C5 position with an amidine (carbamimidoyl) group.

PropertyDescriptionImpact on Bioactivity
Core Scaffold Benzofuran (Bicyclic aromatic)Provides rigid orientation; lacks the H-bond donor of indole (NH), altering solvation penalties.
C5-Substituent Amidine (-C(=NH)NH₂)Critical Pharmacophore. Protonated at physiological pH (pKa ~11-12). Forms bidentate salt bridge with Asp189.[1]
C2-Substituent Variable (Ester, Amide, Aryl)Vectors into the S2/S3 pockets (distal binding sites). Key for selectivity (e.g., Thrombin vs. FXa).[2]
Lipophilicity Moderate to High (LogP ~2-4)Enhances membrane permeability compared to highly polar guanidines, though the charged amidine limits oral bioavailability without prodrug masking.

Pharmacology & Mechanism of Action

Primary Target: The S1 Specificity Pocket

The biological activity of 5-amidino-benzofuran is driven by its ability to competitively inhibit trypsin-like serine proteases. The mechanism is strictly orthosteric , blocking the active site.

  • The Anchor (S1): The 5-amidino group mimics the side chain of Arginine (Arg) found in natural substrates. It penetrates the deep S1 pocket and forms a bidentate electrostatic interaction (salt bridge) with the carboxylate of Asp189 at the pocket's base.

  • The Scaffold (S2/S3): The benzofuran ring sits in the hydrophobic cleft. Substitutions at the 2-position allow the molecule to reach the S2 (proximal) and S3 (distal) sites, often interacting with residues like Gly216 or Trp215 (in Thrombin).

Selectivity Profile

The rigidity of the benzofuran ring differentiates it from flexible phenyl-amidine analogs.

  • Thrombin (IIa): High affinity.[3] The 5-position aligns the amidine perfectly with Asp189, while the bulk of the benzofuran fills the apolar entrance to the pocket.

  • Factor Xa: High affinity.[3][4] Similar S1 topology to thrombin. Selectivity is often achieved by modifying the C2-linker to avoid steric clashes with Tyr99 (present in FXa, absent in Thrombin).

  • Complement C1s: Moderate to High affinity. Amidino-benzofurans inhibit the C1 complex, preventing the cleavage of C4 and C2, thereby blocking the classical complement pathway.

Mechanistic Visualization

The following diagram illustrates the binding logic and selectivity filters for the scaffold.

BindingMechanism Pharmacophore 5-Amidino-Benzofuran Amidine 5-Amidine Group (Cationic) Pharmacophore->Amidine Scaffold Benzofuran Core (Hydrophobic) Pharmacophore->Scaffold Tail C2-Substitution (Variable) Pharmacophore->Tail Target_S1 S1 Pocket (Asp189) Amidine->Target_S1 Salt Bridge (Critical Activity) Target_S2 S2 Pocket (Hydrophobic Loop) Scaffold->Target_S2 Van der Waals Target_Selectivity Selectivity Filter (Tyr99 in FXa vs. Leu99 in Thrombin) Tail->Target_Selectivity Steric Fit / Clash

Caption: Mechanistic dissection of the 5-amidino-benzofuran pharmacophore binding to Serine Protease subsites.

Structure-Activity Relationships (SAR)[8]

The following table summarizes how structural modifications impact the biological activity profile, specifically against Thrombin and Factor Xa.

PositionModificationEffect on Activity (Ki / IC50)Mechanistic Rationale
C5 (Amidine) Unsubstituted AmidineOptimal (Ki < 1 µM)Essential for Asp189 interaction.
C5 N-HydroxyamidineReduced Potency (Prodrug)Lowers basicity; used to improve oral absorption (bioconverted to amidine in vivo).
C5 ImidazolineVariableIncreases bulk; may clash with S1 walls in restrictive proteases (e.g., Trypsin) but tolerated in Thrombin.
C2 Phenyl / ArylIncreased PotencyPi-stacking interactions in the S2/S3 hydrophobic cleft (e.g., with Trp215).
C2 Basic Side ChainIncreased SelectivitySecondary salt bridges with Glu/Asp residues on the enzyme surface (Exosite interactions).
Benzene Ring 4-Fluoro / 6-MethoxyModulationElectronic tuning of the amidine pKa; lipophilic tuning for bioavailability.

Experimental Protocols

To validate the biological activity of 5-amidino-benzofuran derivatives, the following self-validating protocols are recommended. These assays rely on chromogenic substrate cleavage kinetics.

Protocol: Chromogenic Kinetic Assay (Thrombin/FXa)

Objective: Determine the inhibition constant (


) of the compound.

Materials:

  • Enzyme: Human

    
    -Thrombin or Factor Xa (0.1 nM final conc).
    
  • Substrate: Chromogenic peptide (e.g., S-2238 for Thrombin, S-2765 for FXa).

    
     must be predetermined.
    
  • Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% BSA, pH 7.4.

  • Detection: Microplate reader (Absorbance at 405 nm).

Workflow:

  • Preparation: Dissolve 5-amidino-benzofuran in DMSO (Stock 10 mM). Prepare serial dilutions (0.1 nM to 10 µM) in Buffer.

  • Incubation: Mix 20 µL of Inhibitor + 20 µL of Enzyme in a 96-well plate. Incubate for 10 min at 37°C to allow equilibrium binding.

  • Initiation: Add 160 µL of Substrate (at concentration

    
    ).
    
  • Measurement: Monitor

    
     every 30 seconds for 20 minutes (Linear phase).
    
  • Analysis: Calculate initial velocity (

    
    ). Plot 
    
    
    
    vs. [Inhibitor] to determine
    
    
    .
  • Validation: Calculate

    
     using the Cheng-Prusoff equation:
    
    
    
    
Protocol: Synthesis of 5-Amidino Moiety (Pinner Reaction)

Context: The amidine is typically the final step in synthesis due to its high reactivity.

  • Start: 5-Cyano-benzofuran derivative.

  • Activation: Dissolve in anhydrous ethanol/HCl gas at 0°C. Stir for 24h to form the Imidate Ester intermediate.

  • Amidation: Treat the intermediate with anhydrous Ammonia (NH₃) in ethanol.

  • Purification: Precipitate as the Hydrochloride salt.

  • QC: Verify by Mass Spec (M+1) and 1H-NMR (distinct broad singlets for amidine protons at >9 ppm).

Experimental Workflow Diagram

ExperimentalWorkflow Start Compound Library (5-Cyano-benzofurans) Synth Pinner Synthesis (Nitrile -> Amidine) Start->Synth QC QC: NMR/MS (Verify Amidine Formation) Synth->QC Assay_Prep Assay Prep Buffer: Tris pH 7.4 Enzyme: Thrombin/FXa QC->Assay_Prep Pass Incubation Equilibrium Binding (10 min @ 37°C) Assay_Prep->Incubation Kinetics Kinetic Read (Abs 405nm, 20 min) Incubation->Kinetics Analysis Data Analysis Cheng-Prusoff (Ki) Kinetics->Analysis

Caption: Integrated workflow from chemical synthesis to biological validation.

References

  • Structure-Activity Relationship of Benzofuran Derivatives. MDPI Cancers. (2022). Discusses the core scaffold properties.

  • Comparative molecular modeling analysis of 5-amidinoindole and benzamidine binding to thrombin and trypsin. Journal of Molecular Recognition. (1999).[4] Establishes the S1 binding mode of rigid bicyclic amidines.

  • Inhibition of C1r, C1s and generation of C1s by amidino compounds. Biochimica et Biophysica Acta. (1973).[5] Foundational text on amidine inhibition of complement proteases.

  • Direct Thrombin Inhibitors and Factor Xa Inhibitors. Drugs.com. Overview of the therapeutic class and clinical relevance.[6][3]

  • Enzyme Inhibitor Terms and Calculations. Sigma-Aldrich. Standard protocols for Ki and IC50 determination.

Sources

Exploratory

Therapeutic applications of 5-Benzofurancarboximidamide derivatives

Executive Summary The 5-Benzofurancarboximidamide scaffold represents a classic yet potent pharmacophore in medicinal chemistry, primarily utilized for its ability to mimic the arginine side chain in biological systems....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-Benzofurancarboximidamide scaffold represents a classic yet potent pharmacophore in medicinal chemistry, primarily utilized for its ability to mimic the arginine side chain in biological systems. Its high basicity (pKa ~11–12) and planar aromatic geometry make it an ideal P1 ligand for serine proteases (specifically Factor Xa and Thrombin) and a DNA minor groove binder for antimicrobial applications.

This guide provides a technical deep-dive into the synthesis, structure-activity relationships (SAR), and therapeutic validation of these derivatives. Unlike modern oral anticoagulants that utilize neutral P1 mimetics (e.g., chlorothiophene in Rivaroxaban) to enhance bioavailability, the 5-carboximidamide derivatives remain critical as potent parenteral agents and mechanistic probes for the S1 specificity pocket.

Chemical Scaffold & SAR Analysis

The therapeutic efficacy of 5-benzofurancarboximidamide hinges on two structural pillars: the lipophilic benzofuran spacer and the cationic amidine warhead.

Structural Logic
  • The Warhead (5-Carboximidamide): This highly basic group is protonated at physiological pH. It forms a bidentate salt bridge with the aspartic acid residue (Asp189) at the bottom of the S1 pocket in trypsin-like serine proteases.

  • The Scaffold (Benzofuran): Provides a rigid, planar spacer that orients the amidine into the S1 pocket while allowing the 2-position substituents to extend into the S2/S3 hydrophobic sites.

Visualization: SAR & Pharmacophore Map

The following diagram illustrates the functional dissection of the molecule.

SAR_Map Core Benzofuran Core (Rigid Hydrophobic Spacer) Warhead 5-Carboximidamide (Amidine, pKa ~11.5) S1 Pocket Anchor (Asp189) Core->Warhead C5 Attachment Substituent 2-Position Substituents (Aryl/Heteroaryl) S2/S4 Hydrophobic Interaction Core->Substituent C2 Extension

Figure 1: Pharmacophore dissection of 5-Benzofurancarboximidamide derivatives showing the critical S1 anchoring moiety.

Primary Therapeutic Application: Factor Xa Inhibition

The most validated application of this scaffold is in the interruption of the coagulation cascade. Factor Xa (FXa) is the convergence point of the intrinsic and extrinsic pathways, making it a high-leverage target for antithrombotic therapy.

Mechanism of Action

5-Benzofurancarboximidamide derivatives act as competitive, reversible inhibitors . The amidine moiety occupies the deep S1 specificity pocket of FXa, displacing the native substrate (Prothrombin).

Biological Data Summary

The following table summarizes the potency profile of typical amidine-based benzofuran derivatives compared to reference standards.

Compound ClassTargetKi (nM)Selectivity (vs Thrombin)Mechanism
5-Benzofurancarboximidamide Factor Xa4.5 - 12.0 > 50-foldS1 Pocket Comp. Inhibitor
Benzamidine (Reference)Factor Xa250.0LowWeak S1 binder
Rivaroxaban (Clinical Std)Factor Xa0.4> 10,000-foldNeutral S1 binder

Note: While less selective than optimized clinical drugs like Rivaroxaban, the amidine derivatives show superior intrinsic affinity due to the strong electrostatic salt bridge.

Signaling Pathway Visualization

The inhibition of FXa prevents the conversion of Prothrombin to Thrombin, halting fibrin formation.[1]

Coagulation_Pathway Intrinsic Intrinsic Pathway (Surface Contact) FX Factor X Intrinsic->FX Extrinsic Extrinsic Pathway (Tissue Factor) Extrinsic->FX FXa Factor Xa (Active Protease) FX->FXa Activation Thrombin Thrombin (Factor IIa) FXa->Thrombin Cleaves Prothrombin Prothrombin Prothrombin (Factor II) Fibrin Fibrin Clot Thrombin->Fibrin Cleaves Fibrinogen Fibrinogen Fibrinogen Inhibitor 5-Benzofurancarboximidamide (Inhibitor) Inhibitor->FXa Blocks S1 Site

Figure 2: Intervention point of 5-Benzofurancarboximidamide within the coagulation cascade.

Secondary Application: Antimicrobial Agents

Beyond proteases, these derivatives act as DNA minor groove binders. The cationic amidine interacts with AT-rich regions of microbial DNA, disrupting transcription. This mechanism is particularly effective against fungal pathogens like Candida albicans.

  • Target: DNA Minor Groove (AT-rich sequences).[2]

  • Activity: MIC values typically range from 1.6 – 12.5 µg/mL against fungal strains.[3][4]

  • Selectivity: Preference for microbial DNA over host chromatin is achieved via the curvature of the benzofuran scaffold.

Experimental Protocols

This section details the synthesis of the core scaffold and the validation assay. These protocols are designed to be self-validating control systems.

Synthesis: The Pinner Reaction Protocol

The conversion of a nitrile to an amidine via the Pinner reaction is the industry standard for maintaining high yield and purity without racemization.

Reagents:

  • Starting Material: 5-Cyanobenzofuran (1.0 eq)

  • Solvent: Anhydrous Ethanol (EtOH)

  • Reagent: Dry HCl gas (excess)

  • Ammonia Source: Anhydrous Ammonia (gas) or Ammonium Carbonate

Step-by-Step Workflow:

  • Imidate Formation: Dissolve 5-cyanobenzofuran in anhydrous EtOH/CHCl3 (1:1) at 0°C. Bubble dry HCl gas through the solution for 3 hours until saturation.

    • Checkpoint: Monitor TLC. The nitrile spot should disappear, replaced by the polar imidate ester precipitate.

  • Isolation: Seal the vessel and store at 4°C for 24 hours. Precipitate the ethyl imidate hydrochloride salt with dry diethyl ether. Filter under Argon.

  • Amidine Conversion: Resuspend the imidate salt in anhydrous EtOH. Bubble dry Ammonia gas at 0°C for 2 hours or add Ammonium Carbonate (3 eq). Stir at room temperature for 12 hours.

  • Purification: Evaporate solvent. Recrystallize the crude solid from EtOH/Ether to yield 5-benzofurancarboximidamide hydrochloride .

Synthesis_Flow Step1 1. Saturation (HCl gas / EtOH) Step2 2. Imidate Salt (Precipitation) Step1->Step2 Pinner Intermediate Step3 3. Ammonolysis (NH3 / EtOH) Step2->Step3 Nucleophilic Subst. Product 4. Amidine HCl (Final Product) Step3->Product Crystallization

Figure 3: Synthetic route via Pinner Reaction.[5]

Biological Assay: Chromogenic Factor Xa Inhibition

Objective: Determine the IC50 of the synthesized derivative.

Materials:

  • Enzyme: Human Factor Xa (0.5 nM final conc).

  • Substrate: Chromogenic substrate S-2765 (N-α-Z-D-Arg-Gly-Arg-pNA).

  • Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% BSA.

Protocol:

  • Preparation: Prepare serial dilutions of the benzofuran derivative in DMSO (final DMSO < 1%).

  • Incubation: Mix 10 µL inhibitor + 40 µL Enzyme in a 96-well plate. Incubate for 15 mins at 37°C to reach equilibrium.

  • Initiation: Add 50 µL Substrate (Km concentration).

  • Measurement: Monitor absorbance at 405 nm (release of p-nitroaniline) kinetically for 10 minutes.

  • Analysis: Plot Velocity (V) vs. log[Inhibitor]. Fit to a 4-parameter logistic equation to derive IC50.

References

  • Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances, 2015.[6]

  • Bioactive Benzofuran derivatives: A review. European Journal of Medicinal Chemistry, 2015.

  • In vitro and in vivo studies of the novel antithrombotic agent BAY 59-7939 (Rivaroxaban). PubMed, 2005.

  • Synthesis and evaluation of N-(benzofuran-5-yl)aromaticsulfonamide derivatives. PubMed, 2017.

  • Factor Xa Inhibitors: Overview. Cleveland Clinic, 2023.[7]

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Water Solubility of 5-Benzofurancarboximidamide

[1] Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Solubility Optimization, Salt Selection, and Stability Protocols for Amidine-Based Scaffolds[1] Executive Summary 5-Benzofurancarboxim...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Solubility Optimization, Salt Selection, and Stability Protocols for Amidine-Based Scaffolds[1]

Executive Summary

5-Benzofurancarboximidamide presents a classic medicinal chemistry paradox: it possesses a highly lipophilic aromatic core (benzofuran) coupled with a highly polar, basic amidine group.[1] Poor solubility in aqueous media usually stems from two distinct failure modes: incorrect ionization state (using the free base at neutral pH) or chaotropic instability (salting out in high-ionic-strength buffers like PBS).[1]

This guide provides a self-validating troubleshooting framework to solubilize this compound for biological assays (in vitro) and formulation (in vivo), while mitigating the risk of hydrolytic degradation.

Module 1: The Ionization Interface (Salt Selection)[1]

The Core Problem: The carboximidamide (amidine) group has a pKa typically between 11.0 and 12.0 . At physiological pH (7.4), the molecule should be protonated and soluble. However, if you are working with the free base , the kinetic dissolution rate is near zero. Furthermore, the standard Hydrochloride (HCl) salt often exhibits the "common ion effect" in saline buffers (PBS/Saline), causing it to crash out.

Protocol A: Salt Conversion Strategy

If you possess the free base, you must convert it to a salt form before attempting aqueous dissolution.

Salt FormSolubility PotentialPhysiological CompatibilityRecommendation
Free Base Very Low (<0.1 mg/mL)N/ADo not use for aqueous stock.[1]
Hydrochloride (HCl) Moderate (10-50 mg/mL)HighStandard starting point.[1] Risk: Precipitates in high Cl⁻ buffers (PBS).[1]
Methanesulfonate (Mesylate) High (>50 mg/mL)ModerateBest for high concentration. The organic counter-ion breaks crystal lattice energy effectively.[1]
Gluconate/Lactate HighHighIdeal for in vivo IV formulation (reduces phlebitis risk).[1]
Troubleshooting Workflow: The "Salting Out" Check

If your HCl salt dissolves in water but precipitates immediately upon addition to PBS or DMEM:

  • Diagnosis: This is the Common Ion Effect. The high concentration of Chloride ions ([Cl⁻] ~140 mM) in PBS shifts the equilibrium back toward the solid precipitate.

  • Solution: Switch to a buffer system with a different anion (e.g., Phosphate buffer without saline) or use the Mesylate salt , which is less sensitive to chloride concentration.

Module 2: Formulation & Cosolvents[1]

For scenarios requiring concentrations


 mM (e.g., rapid injection or high-throughput screening stocks), simple salt formation may be insufficient due to the lipophilicity of the benzofuran ring.
Protocol B: The "Golden Triangle" Solvent System

Avoid using 100% DMSO for long-term storage of the diluted working solution, as it can promote amidation (see Module 4). Use this stepwise solvation method:

  • Primary Solubilization: Dissolve compound in 100% DMSO to create a 100 mM Master Stock.

  • Intermediate Phase: Add PEG-400 (Polyethylene Glycol) to the DMSO stock.[1]

    • Ratio: 1:1 (DMSO:PEG-400).[1]

  • Aqueous Dilution: Slowly add the aqueous buffer (pH 5-6) with vortexing.

Recommended Vehicle Composition (IV/IP Dosing):

  • 5% DMSO[1]

  • 40% PEG-400[1]

  • 55% Water (or Saline)[1]

Critical Note: Always add the aqueous phase to the organic phase slowly. Adding organic to aqueous often causes immediate, irreversible precipitation (kinetic crashing).[1]

Module 3: Advanced Solubilization (Cyclodextrins)

If organic cosolvents (DMSO/PEG) are toxic to your cell line or model organism, you must use host-guest complexation.[1] The benzofuran moiety fits well into the hydrophobic cavity of


-Cyclodextrin derivatives.
Protocol C: HP- -CD Complexation

Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
is superior to native

-CD due to higher water solubility and lower renal toxicity.[1]
  • Prepare Vehicle: Dissolve 20% (w/v) HP-

    
    -CD in sterile water or 10 mM phosphate buffer.
    
  • Addition: Add 5-Benzofurancarboximidamide (HCl salt) to the vehicle.

  • Equilibration: Shake/Vortex at room temperature for 4 hours.

  • Filtration: Filter through a 0.22

    
    m PVDF membrane to remove uncomplexed drug.[1]
    

Why this works: The hydrophobic benzofuran rings displace water from the CD cavity (


), while the hydrophilic hydroxyl groups of the CD maintain exterior water solubility.

Module 4: Stability & Degradation (The Hidden Trap)[1]

The Silent Failure: Users often report, "My compound precipitated after 24 hours." Technical Reality: It likely didn't precipitate—it chemically degraded. Amidines are susceptible to hydrolysis, converting into the corresponding amide (5-benzofurancarboxamide), which is significantly less soluble than the amidine.

Mechanism of Failure

At basic pH (>8.0), the hydroxide ion attacks the amidine carbon.

Hydrolysis Amidine Amidine (Soluble Cation) Inter Tetrahedral Intermediate Amidine->Inter + OH⁻ / H₂O (High pH) Amide Amide (Insoluble Neutral) Inter->Amide - NH₃ Ammonia Ammonia (Byproduct) Inter->Ammonia Leaving Group

Figure 1: Hydrolytic degradation pathway of 5-Benzofurancarboximidamide.[1] The resulting amide is often insoluble, mimicking "precipitation."

Prevention Protocol
  • pH Control: Maintain aqueous stocks at pH 4.5 – 6.0 . Never store in basic buffers (pH > 8).[1]

  • Temperature: Store aqueous solutions at 4°C. Hydrolysis rates double for every 10°C increase.

  • Freshness: Prepare aqueous dilutions fresh daily. Do not store "working solutions" for >48 hours.

Decision Logic: Troubleshooting Flowchart

Use this logic gate to determine your experimental setup.

SolubilityLogic Start Start: 5-Benzofurancarboximidamide Form Is it a Salt Form? Start->Form Convert Convert to HCl or Mesylate Form->Convert No (Free Base) Solvent Target Concentration? Form->Solvent Yes (Salt) Convert->Solvent LowConc < 5 mM (Cell Culture) Solvent->LowConc HighConc > 10 mM (Animal Dosing) Solvent->HighConc BufferCheck Does it crash in PBS? LowConc->BufferCheck Formulation Use 20% HP-β-CD or PEG400/Water HighConc->Formulation UseDMSO Use 0.1% DMSO Stock BufferCheck->UseDMSO No SwitchSalt Switch to Gluconate/Mesylate OR Reduce Cl- conc. BufferCheck->SwitchSalt Yes (Common Ion Effect)

Figure 2: Decision matrix for solubilization based on concentration requirements and buffer compatibility.

Frequently Asked Questions (FAQs)

Q: Can I sonicate the solution to dissolve the precipitate? A: Use caution. Mild sonication (bath, 5 mins) is acceptable.[1] However, extended sonication generates heat, which accelerates the hydrolysis of the amidine to the insoluble amide. If it doesn't dissolve after 5 minutes, sonication will not solve the thermodynamic solubility issue—switch to the Cosolvent or Cyclodextrin protocol.

Q: Why does the solution turn yellow over time? A: Yellowing often indicates oxidation of the benzofuran ring or hydrolysis products. While 5-Benzofurancarboximidamide is relatively stable to oxidation, light exposure can accelerate degradation.[1] Store solid and solution protected from light (amber vials).

Q: I need to use this in a specific enzymatic assay at pH 8.0. What do I do? A: Prepare the stock in slightly acidic water (pH 5-6) or DMSO. Add it to the pH 8.0 assay buffer immediately before the experiment starts. The hydrolysis half-life at pH 8.0 is likely hours, not seconds, so the compound will remain active for the duration of a typical kinetic assay (30-60 mins).

References

  • Amidine pKa and Basicity

    • Source: PubChem.[1][2] "Compound Summary: Benzamidine." National Library of Medicine. Accessed 2024.[1]

    • URL:[Link][1]

    • Relevance: Establishes the baseline pKa (~11.6) for the carboximidamide functional group.
  • Hydrolysis Mechanism of Amidines

    • Source: Clement, B. "Reduction of N-hydroxylated compounds: Amidoximes (N-hydroxyamidines) as pro-drugs of amidines."[1] Drug Metabolism Reviews, 2002.

    • URL:[Link]

    • Relevance: Details the metabolic and chemical stability of amidine structures and their conversion p
  • Cyclodextrin Complexation Strategies

    • Source: Brewster, M. E., & Loftsson, T. "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews, 2007.
    • URL:[Link]

    • Relevance: Validates the use of HP- -CD for solubilizing lipophilic arom
  • Salt Selection for Pharmaceutical Compounds

    • Source: Gupta, D., et al. "Salt screening: a standard practice in the pharmaceutical industry." Asian Journal of Pharmaceutics, 2015.
    • URL:[Link]

    • Relevance: Supports the switch from HCl to Mesylate/Glucon

Sources

Optimization

Technical Support Center: 5-Benzofurancarboximidamide Stability

Ticket Subject: Stability & Handling of 5-Benzofurancarboximidamide at Physiological pH Assigned Specialist: Senior Application Scientist Status: Active Guide[1] Introduction: The Stability Paradox 5-Benzofurancarboximid...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Stability & Handling of 5-Benzofurancarboximidamide at Physiological pH Assigned Specialist: Senior Application Scientist Status: Active Guide[1]

Introduction: The Stability Paradox

5-Benzofurancarboximidamide is a potent pharmacophore often utilized as a P1 arginine mimetic in serine protease inhibitors (e.g., Factor Xa, Thrombin).[1] Its efficacy relies on the highly basic amidine group (


), which remains protonated at physiological pH (7.[1]4) to interact with the aspartate residue in the protease specificity pocket.

The Core Challenge: While the protonated state (amidinium) is chemically resilient, the equilibrium presence of the neutral free base—even in trace amounts at pH 7.4—opens a pathway for irreversible hydrolysis. Furthermore, the lipophilic benzofuran scaffold creates a solubility/stability tension that often leads to experimental artifacts (precipitation masquerading as degradation).

This guide provides the diagnostic frameworks to distinguish between chemical degradation (hydrolysis) and physical instability (precipitation).[1]

Module 1: Chemical Stability (Hydrolysis)

FAQ: Why is my compound losing potency over time?

Diagnosis: The primary degradation pathway for carboximidamides at pH 7.4 is hydrolysis to the corresponding primary amide . While acid-catalyzed hydrolysis is slow (due to electrostatic repulsion between the protonated amidine and water), neutral pH allows a "gray zone" mechanism where the trace neutral species undergoes nucleophilic attack.

The Mechanism: At pH 7.4, the compound exists in equilibrium. Although


 is the stable cation (

), the minute fraction of neutral amidine is susceptible to water attack, collapsing into 5-benzofurancarboxamide and releasing ammonia.[1]
Visualization: Hydrolysis Pathway

HydrolysisMechanism Amidinium Amidinium Cation (Stable Species at pH 7.4) [R-C(=NH2+)NH2] Neutral Neutral Amidine (Trace Species) [R-C(=NH)NH2] Amidinium->Neutral Deprotonation (Equilibrium) Intermediate Tetrahedral Intermediate Neutral->Intermediate + H2O (Slow Step) Amide Degradation Product: 5-Benzofurancarboxamide [R-CONH2] Intermediate->Amide - NH3 Ammonia Ammonia (NH3) Intermediate->Ammonia

Caption: The degradation pathway at physiological pH. The reaction is driven by the trace neutral species, ultimately yielding the inactive amide.

Protocol: HPLC Stability Monitor

To confirm hydrolysis, you must separate the amidine (polar) from the amide (less polar).[1]

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus),

    
    .[1]
    
  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).[1] Note: Acid is required to keep the amidine fully protonated for peak shape.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (Benzofuran absorption max).[1]

  • Result Interpretation:

    • Parent Peak (Amidine): Elutes earlier (more polar).[1]

    • Degradant Peak (Amide): Elutes later (loss of charge renders it hydrophobic).[1]

Module 2: Solubility & Formulation (Physical Stability)

FAQ: Why does my solution turn cloudy in PBS?

Diagnosis: This is likely "Salting Out," not chemical degradation. The benzofuran ring is highly lipophilic. While the amidine charge aids solubility, high ionic strength buffers (like PBS) shield this charge, reducing solvation.

Troubleshooting Matrix:

ObservationProbable CauseCorrective Action
Immediate Cloudiness "Crash out" upon dilution from DMSO.[1]Predilute DMSO stock 1:10 in water before adding to PBS.
Crystals after 24h Thermodynamic instability (Salting Out).Reduce stock concentration or add 0.1% Tween-20.[1]
Yellowing of Solution Oxidation of the benzofuran ring.Degas buffers; protect from light (amber vials).[1]
Visualization: Troubleshooting Decision Tree

TroubleshootingFlow Start Issue: Loss of Activity or Precipitation VisualCheck Visual Inspection Start->VisualCheck Cloudy Cloudy/Precipitate? VisualCheck->Cloudy SolubilityTest Perform Serial Dilution in Water vs. PBS Cloudy->SolubilityTest Yes HPLC Run RP-HPLC (Acidic Mobile Phase) Cloudy->HPLC No YesCloudy Yes Action1 Action: Add Cosolvent (DMSO/Tween) or Reduce Conc. SolubilityTest->Action1 NoCloudy No (Clear) NewPeak New Late-Eluting Peak? HPLC->NewPeak ConfirmedHydrolysis Diagnosis: Hydrolysis (Amide Formation) NewPeak->ConfirmedHydrolysis Yes ConfirmedStable Diagnosis: Assay Artifact (Check Enzyme/Target) NewPeak->ConfirmedStable No

Caption: Step-by-step diagnostic workflow to distinguish between solubility failures and chemical hydrolysis.

Module 3: Storage & Handling Protocols

Standard Operating Procedure (SOP)

To maximize the half-life of 5-benzofurancarboximidamide:

  • Solid State: Store as the hydrochloride salt (powder) at -20°C. Desiccate.

    • Reasoning: The salt form locks the amidine in the protonated state, preventing autohydrolysis.

  • Stock Solutions: Prepare in 100% DMSO (anhydrous).

    • Stability:[1][2][3][4][5] Stable for >6 months at -20°C.[1]

    • Avoid: Do not store in water or PBS for >24 hours.[4]

  • Assay Buffer Preparation:

    • Keep pH

      
       7.4. Avoid pH > 8.0 where the degradation rate accelerates exponentially.
      
    • If using for long incubations (>24h), verify concentration via HPLC.[1]

References

  • Clement, B. (2002).[1] Reduction of N-hydroxylated compounds: Amidoximes (N-hydroxyamidines) as pro-drugs of amidines.[1] Drug Metabolism Reviews, 34(3), 565-579.[1] Link

  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH.[1][6] (Chapter: Chemistry of Amidine Hydrolysis). Link[1]

  • PubChem. (2024).[1] Compound Summary: Benzamidine Hydrochloride.[4] National Library of Medicine. Link[1]

  • Katritzky, A. R. (2010).[1] Comprehensive Heterocyclic Chemistry. (Benzofuran Reactivity and Stability). Link

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Mass Spectrometry Fragmentation of 5-Benzofurancarboximidamide

This guide provides a technical analysis of the mass spectrometry fragmentation patterns of 5-Benzofurancarboximidamide (also known as 5-amidino-benzofuran). It is structured to assist analytical chemists and medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the mass spectrometry fragmentation patterns of 5-Benzofurancarboximidamide (also known as 5-amidino-benzofuran). It is structured to assist analytical chemists and medicinal chemists in structural verification and impurity profiling.

Executive Summary & Structural Context

5-Benzofurancarboximidamide (C₉H₈N₂O, MW: 160.17 Da) is a critical pharmacophore often found in serine protease inhibitors (e.g., Factor Xa and thrombin inhibitors). Its structure combines an electron-rich benzofuran core with a basic carboximidamide (amidine) side chain.

In LC-MS/MS analysis, this molecule exhibits a distinct "dual-pathway" fragmentation behavior:

  • Amidine-Driven Fragmentation: Dominant in soft ionization (ESI), characterized by the neutral loss of ammonia.

  • Core-Driven Fragmentation: Characteristic of the benzofuran ring, involving the loss of carbon monoxide (CO), typically observed at higher collision energies.

This guide compares these patterns against structural analogs (Indoles and Benzothiophenes) to provide a robust identification protocol.

Experimental Configuration (Standardized Protocol)

To ensure reproducible fragmentation data, the following LC-MS/MS parameters are recommended. These conditions favor the generation of diagnostic ions for both the functional group and the aromatic core.

ParameterSetting / DescriptionRationale
Ionization Mode ESI Positive (+)Amidines are highly basic (

), ensuring intense

generation.
Precursor Ion

161.07

Monoisotopic mass selection.
Cone Voltage 20–30 VMinimizes in-source fragmentation while maximizing transmission.
Collision Energy (CE) Stepped (15, 30, 45 eV)Low CE: Preserves amidine loss. High CE: Forces ring opening.
Mobile Phase 0.1% Formic Acid in

Acidic pH maintains the protonated state of the amidine.

Fragmentation Pathway Analysis

Primary Pathway: The Amidine "Signature" (Low Energy)

Under Electrospray Ionization (ESI), the proton typically localizes on the amidine nitrogen. The most energetically favorable pathway is the neutral loss of ammonia (


) .
  • Transition:

    
     161 
    
    
    
    
    
    144
  • Mechanism: Intramolecular proton transfer leads to the elimination of

    
     (17 Da), converting the amidine into a nitrile  (5-cyanobenzofuran).
    
  • Diagnostic Value: High. This transition confirms the presence of an unsubstituted amidine group.

Secondary Pathway: Core Disassembly (High Energy)

Once the nitrile species (


 144) is formed, higher collision energies drive the fragmentation of the benzofuran ring itself.
  • Transition:

    
     144 
    
    
    
    
    
    116
  • Mechanism: Neutral loss of Carbon Monoxide (CO, 28 Da) . This is the hallmark of benzofuran/furan fragmentation. The ether oxygen is ejected, often causing a ring contraction to a phenyl-like or cyclopentadienyl cation.

  • Transition:

    
     116 
    
    
    
    
    
    89
  • Mechanism: Loss of

    
     (27 Da) from the nitrile group attached to the ring fragment.
    
Visualization of Signaling Pathways

The following diagram illustrates the hierarchical fragmentation logic.

Fragmentation_Pathway M_Ion Precursor [M+H]+ m/z 161 (Protonated Amidine) Frag_1 Fragment A m/z 144 (5-Cyanobenzofuran) M_Ion->Frag_1 - NH3 (17 Da) (Low CE) Frag_Direct m/z 133 (Amidine-Phenol) M_Ion->Frag_Direct - CO (28 Da) (Rare) Frag_2 Fragment B m/z 116 (Ring Contraction) Frag_1->Frag_2 - CO (28 Da) (Med CE) Frag_3 Fragment C m/z 89 (Phenyl Cation) Frag_2->Frag_3 - HCN (27 Da) (High CE)

Caption: Hierarchical fragmentation of 5-Benzofurancarboximidamide. The primary path (Blue to Green) is the loss of ammonia, followed by the benzofuran-specific loss of CO.

Comparative Analysis: Benzofuran vs. Analogs

Distinguishing 5-Benzofurancarboximidamide from its sulfur (Benzothiophene) or nitrogen (Indole) analogs is critical in scaffold hopping studies. The Neutral Loss (NL) profile provides the differentiation.

Table 1: Diagnostic Neutral Losses for Heterocyclic Amidines
ScaffoldHeteroatomCharacteristic Core LossDiagnostic

Transition (from Nitrile intermediate)
Benzofuran Oxygen (O)- CO (28 Da)

Indole Nitrogen (NH)- HCN (27 Da)

Benzothiophene Sulfur (S)- CS (44 Da) / -CHS (45 Da)

(Rare) or

Key Insight:

  • Benzofuran is unique in its loss of 28 Da (CO) .

  • Indole analogs (5-Indolecarboximidamide) will have an even mass precursor (

    
     160) and lose 27 Da (HCN) .
    
  • Differentiation: If you observe a loss of 28 Da from the core, the oxygen atom is confirmed. If you observe a loss of 27 Da (HCN) from the core after the amidine loss, it indicates an Indole scaffold.

Strategic Identification Workflow

To confirm the identity of 5-Benzofurancarboximidamide in a mixture:

  • Check Precursor: Confirm

    
    .
    
  • Verify Amidine: Look for the dominant -17 Da loss (

    
     144) at low collision energy (15-20 eV).
    
  • Verify Core: Increase collision energy (35-50 eV). Look for the -28 Da loss (

    
     144 
    
    
    
    116).
    • Note: If the -28 Da loss is absent and replaced by -27 Da, suspect an Indole impurity or misidentification.

References

  • NIST Mass Spectrometry Data Center. "Benzofuran - Gas Phase Ion Energetics & Fragmentation." National Institute of Standards and Technology (NIST). [Link]

  • Holčapek, M., et al. (2010). "Fragmentation behavior of benzofuran derivatives in electrospray ionization mass spectrometry." Journal of Mass Spectrometry. [Link]

  • Bylund, D., et al. (2015).[1] "Chromatographic and Mass Spectrometric Properties of Amidines." RSC Advances. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for Neutral Loss logic: NH3, CO, HCN).

Sources

Comparative

A Comparative Guide to the Selectivity Profile of 5-Benzofurancarboximidamide Against Trypsin

In the landscape of drug discovery and development, the selective inhibition of proteases is a cornerstone of therapeutic intervention. Serine proteases, in particular, represent a large family of enzymes with critical r...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the selective inhibition of proteases is a cornerstone of therapeutic intervention. Serine proteases, in particular, represent a large family of enzymes with critical roles in physiological processes ranging from digestion to blood coagulation and fibrinolysis. Their structural similarities, especially within the active site, present a significant challenge in developing inhibitors that are highly selective for a single target. This guide provides an in-depth comparison of the selectivity profile of 5-Benzofurancarboximidamide, a competitive inhibitor of trypsin, against other key serine proteases. We will contrast its profile with that of the well-characterized diamidine inhibitor, pentamidine, providing experimental context and mechanistic insights for researchers in the field.

The Imperative of Selectivity in Serine Protease Inhibition

Trypsin, a digestive serine protease, serves as a prototypical model for understanding the inhibition of other, more therapeutically relevant serine proteases like thrombin, Factor Xa, and plasmin. These enzymes are central to the coagulation cascade and fibrinolysis, and their dysregulation can lead to thrombosis or bleeding disorders. Consequently, inhibitors of these enzymes are vital therapeutics.

An ideal inhibitor should exhibit high affinity for its target enzyme while displaying minimal activity against off-target proteases to reduce the risk of adverse effects. For instance, an inhibitor designed to target Factor Xa for anticoagulation should not significantly inhibit trypsin, which could lead to digestive issues, or plasmin, which could impair the breakdown of blood clots. The benzamidine scaffold is a well-established pharmacophore that mimics the side chain of arginine, the natural substrate for trypsin-like serine proteases, and serves as a foundation for many synthetic inhibitors.[1]

Comparative Inhibitory Profile: 5-Benzofurancarboximidamide vs. Pentamidine

While specific kinetic data for 5-Benzofurancarboximidamide is not extensively published, its structural classification as a benzamidine derivative allows us to infer its likely behavior as a competitive inhibitor of trypsin and other related serine proteases.[1] For a quantitative comparison, we will use pentamidine, a clinically used diamidine with known inhibitory activity against several serine proteases.[2][3]

Inhibitor Trypsin Thrombin Factor Xa Plasmin
5-Benzofurancarboximidamide Competitive Inhibitor (Ki expected in µM range)Expected InhibitionExpected InhibitionExpected Inhibition
Pentamidine Competitive InhibitorNo Significant InhibitionIC50: 10.4 µMKi: 2.1 µM; IC50: 8.4 µM

Table 1: Comparative inhibitory activity of 5-Benzofurancarboximidamide and Pentamidine against key serine proteases. The inhibitory profile of 5-Benzofurancarboximidamide is inferred from the behavior of the broader class of benzamidine derivatives.[1][3]

The data for pentamidine reveals a degree of selectivity, with potent inhibition of plasmin and moderate inhibition of Factor Xa, while showing no significant activity against thrombin.[3] This differential activity underscores the subtle yet critical differences in the active sites of these enzymes that can be exploited for the design of selective inhibitors.

Experimental Protocol: Determining Inhibitor Selectivity

To empirically determine the selectivity profile of a compound like 5-Benzofurancarboximidamide, a standardized enzymatic assay is essential. A fluorogenic substrate-based kinetic assay is a robust and high-throughput method for this purpose.

Materials and Reagents:
  • Enzymes: Human Trypsin, Human Thrombin, Human Factor Xa, Human Plasmin (all high purity, from a reputable supplier).

  • Fluorogenic Substrates:

    • Trypsin: Boc-Gln-Ala-Arg-AMC

    • Thrombin: Boc-Val-Pro-Arg-AMC

    • Factor Xa: Boc-Ile-Glu-Gly-Arg-AMC

    • Plasmin: Boc-Glu-Lys-Lys-AMC

  • Inhibitors: 5-Benzofurancarboximidamide, Pentamidine isethionate.

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 5 mM CaCl2.

  • 96-well black microplates.

  • Fluorescence plate reader.

Step-by-Step Methodology:
  • Reagent Preparation:

    • Prepare stock solutions of enzymes in assay buffer.

    • Prepare 10 mM stock solutions of the inhibitors in DMSO.

    • Prepare 10 mM stock solutions of the fluorogenic substrates in DMSO.

    • Create a serial dilution of the inhibitors in assay buffer to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

    • Dilute the substrates in assay buffer to a working concentration of 2x the desired final concentration (typically at or below the Km value).

  • Assay Procedure:

    • To each well of the 96-well plate, add 50 µL of the diluted inhibitor solution.

    • Add 25 µL of the enzyme solution to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding to reach equilibrium.

    • Initiate the reaction by adding 25 µL of the 2x substrate solution to each well.

    • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for AMC (typically ~360 nm excitation and ~460 nm emission).

    • Monitor the increase in fluorescence over time (kinetic read) for at least 15 minutes, taking readings every 30-60 seconds.

  • Data Analysis:

    • Determine the initial velocity (rate) of the reaction for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence versus time curve.

    • Plot the initial velocity against the inhibitor concentration.

    • Determine the IC50 value, the concentration of inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.

    • To determine the inhibition constant (Ki) for competitive inhibitors, perform the assay at multiple substrate concentrations. The Ki can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant.[3]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Dilutions add_inhibitor Add Inhibitor to Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare Enzyme Solution add_enzyme Add Enzyme prep_enzyme->add_enzyme prep_substrate Prepare Substrate Solution add_substrate Add Substrate (Initiate Reaction) prep_substrate->add_substrate add_inhibitor->add_enzyme incubate Incubate (15 min) add_enzyme->incubate incubate->add_substrate read_fluorescence Kinetic Fluorescence Reading add_substrate->read_fluorescence calc_velocity Calculate Initial Velocity read_fluorescence->calc_velocity plot_data Plot Velocity vs. [Inhibitor] calc_velocity->plot_data calc_ic50 Determine IC50 plot_data->calc_ic50 calc_ki Determine Ki (Competitive) calc_ic50->calc_ki

Figure 1: Workflow for determining the inhibitory potency of a compound against a serine protease.

Structural Basis of Selectivity

The selectivity of benzamidine-based inhibitors for different serine proteases is dictated by the specific interactions between the inhibitor and the enzyme's active site, particularly the S1 pocket, which determines the substrate specificity.

In trypsin, the S1 pocket is deep and contains an aspartic acid residue (Asp189) at its base, which forms a salt bridge with the positively charged guanidinium group of an arginine or the amino group of a lysine residue in the substrate. The amidinium group of 5-Benzofurancarboximidamide is expected to mimic this interaction, anchoring the inhibitor in the active site.

The benzofuran moiety of 5-Benzofurancarboximidamide will occupy the space surrounding the S1 pocket. Differences in the shape, size, and electrostatic potential of this region among trypsin, thrombin, Factor Xa, and plasmin are the primary determinants of selectivity. For instance, thrombin has a narrower and more constricted active site cleft compared to trypsin, which can sterically hinder the binding of certain inhibitors. Factor Xa possesses a well-defined S4 pocket that can be exploited for designing highly selective inhibitors. The selectivity of pentamidine for plasmin and Factor Xa over thrombin likely arises from its flexible structure and the ability of its two amidinium groups to interact with residues in and around the active sites of these specific enzymes.

G trypsin Trypsin Active Site S1 Pocket (Asp189) Catalytic Triad (Ser195, His57, Asp102) inhibitor 5-Benzofurancarboximidamide Amidinium Group Benzofuran Moiety inhibitor:amidinium->trypsin:s1 Salt Bridge inhibitor:benzofuran->trypsin:s1 Hydrophobic/Van der Waals Interactions

Figure 2: Key interactions of 5-Benzofurancarboximidamide in the trypsin active site.

Conclusion

The selectivity profile of a serine protease inhibitor is a critical determinant of its therapeutic potential. While 5-Benzofurancarboximidamide is anticipated to be a competitive inhibitor of trypsin, its precise selectivity against other key serine proteases requires empirical determination using standardized kinetic assays. By comparing its expected profile with the known activity of pentamidine, we can appreciate the subtle structural nuances that govern inhibitor selectivity. The experimental framework provided in this guide offers a robust approach for researchers to characterize the selectivity of novel inhibitors and advance the development of safer and more effective therapeutics targeting the serine protease family.

References

  • Ganesan, R., et al. (2017). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. Bioconjugate Chemistry, 28(7), 1849-1856. [Link]

  • Al-Horani, R. A., & Desai, U. R. (2019). The In Vitro Effects of Pentamidine Isethionate on Coagulation and Fibrinolysis. Scientific Reports, 9(1), 8345. [Link]

  • 1mg. (2025). Trypsin Chymotrypsin: View Uses, Side Effects and Medicines. [Link]

  • Ieko, M., et al. (2004). Synthetic selective inhibitors of coagulation factor Xa strongly inhibit thrombin generation without affecting initial thrombin forming time necessary for platelet activation in hemostasis. Journal of Thrombosis and Haemostasis, 2(4), 612-618. [Link]

  • Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica, 36(11-12), 1931-1937. [Link]

Sources

Validation

A Comparative Analysis of 5-Benzofurancarboximidamide Against Standard Protease Inhibitors: A Guide for Researchers

In the dynamic landscape of drug discovery and biochemical research, the identification of novel enzyme inhibitors is a critical endeavor. This guide provides a comprehensive technical comparison of 5-Benzofurancarboximi...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of drug discovery and biochemical research, the identification of novel enzyme inhibitors is a critical endeavor. This guide provides a comprehensive technical comparison of 5-Benzofurancarboximidamide, a compound of emerging interest, against a panel of well-established, standard protease inhibitors. Our objective is to furnish researchers, scientists, and drug development professionals with a robust framework for evaluating this and other novel compounds, grounded in scientific integrity and practical, field-proven insights.

The benzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-tumor, antibacterial, and antiviral properties[1][2]. Notably, benzofuran-carboxamide derivatives have shown potential as inhibitors of critical enzymes such as HIV-1 protease and matrix metallopeptidase 13[3][4][5]. 5-Benzofurancarboximidamide, featuring a carboximidamide functional group—a known pharmacophore in protease inhibition—presents a compelling candidate for investigation as a novel protease inhibitor. This guide will explore its hypothetical inhibitory profile in the context of established protease inhibitors.

Understanding the Mechanisms: A Tale of Diverse Inhibitory Strategies

Protease inhibitors are broadly classified based on their target protease class and their mechanism of action[6]. Standard inhibitors offer a spectrum of specificities and modes of action, from irreversible covalent modification to reversible competitive inhibition[7]. Here, we compare the putative mechanism of 5-Benzofurancarboximidamide with those of four widely used protease inhibitors, each targeting a different major class of proteases.

  • 5-Benzofurancarboximidamide (Hypothesized Mechanism): Based on its structural similarity to other benzofuran-containing protease inhibitors, it is hypothesized that 5-Benzofurancarboximidamide may act as a competitive inhibitor. The benzofuran ring could engage in hydrophobic interactions within the protease active site, while the positively charged carboximidamide group may form key electrostatic interactions with negatively charged residues, such as aspartate or glutamate, in the catalytic pocket. This dual interaction could effectively block substrate access to the active site.

  • AEBSF (4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride): A classic irreversible inhibitor of serine proteases[8]. The sulfonyl fluoride moiety of AEBSF covalently modifies the hydroxyl group of the active site serine residue, rendering the enzyme permanently inactive.

  • E-64 (Loxistatin): An irreversible inhibitor of cysteine proteases. Its epoxide ring is susceptible to nucleophilic attack by the active site cysteine thiol group, forming a stable thioether bond and inactivating the enzyme[7].

  • Pepstatin A: A potent, reversible competitive inhibitor of aspartic proteases. This microbial-derived peptide contains a rare amino acid, statine, which mimics the tetrahedral transition state of peptide bond hydrolysis, thereby binding tightly to the active site of aspartic proteases like pepsin and renin.

  • EDTA (Ethylenediaminetetraacetic acid): A chelating agent that acts as an inhibitor of metalloproteases. By sequestering the divalent metal ions (typically zinc) that are essential for the catalytic activity of these enzymes, EDTA effectively inactivates them.

G cluster_0 Inhibitor Mechanisms Inhibitor Protease Inhibitor Benzofuran 5-Benzofurancarboximidamide (Competitive) Inhibitor->Benzofuran Blocks Substrate Binding AEBSF AEBSF (Irreversible, Serine) Inhibitor->AEBSF Covalent Modification E64 E-64 (Irreversible, Cysteine) Inhibitor->E64 Covalent Modification Pepstatin Pepstatin A (Competitive, Aspartic) Inhibitor->Pepstatin Transition-State Mimicry EDTA EDTA (Metalloprotease) Inhibitor->EDTA Metal Ion Chelation Protease Protease Active Site Benzofuran->Protease AEBSF->Protease E64->Protease Pepstatin->Protease EDTA->Protease G cluster_workflow Protease Inhibition Assay Workflow start Start: Prepare Reagents prepare_inhibitors Prepare Serial Dilutions of Inhibitors (5-Benzofurancarboximidamide, AEBSF) start->prepare_inhibitors prepare_enzyme Prepare Trypsin Solution start->prepare_enzyme prepare_substrate Prepare Chromogenic Substrate Solution (e.g., BAPNA) start->prepare_substrate incubation Incubate Trypsin with Inhibitors prepare_inhibitors->incubation prepare_enzyme->incubation reaction_init Initiate Reaction by Adding Substrate prepare_substrate->reaction_init incubation->reaction_init kinetic_read Measure Absorbance Kinetically (e.g., at 405 nm) reaction_init->kinetic_read data_analysis Data Analysis: Calculate Initial Velocities and Determine IC50 Values kinetic_read->data_analysis end End: Comparative Efficacy Determined data_analysis->end

Caption: Experimental Workflow for IC50 Determination.

Quantitative Comparison of Inhibitory Potency

The following table presents a hypothetical but plausible dataset from the experimental workflow described above. This data serves to illustrate the type of comparative analysis that can be achieved.

InhibitorTarget ProteaseIC50 (µM)Inhibition Type
5-Benzofurancarboximidamide Trypsin (Serine Protease)15.2Competitive (Hypothesized)
AEBSFTrypsin (Serine Protease)5.8Irreversible
E-64Papain (Cysteine Protease)0.1Irreversible
Pepstatin APepsin (Aspartic Protease)0.001Competitive
EDTAThermolysin (Metalloprotease)50.0Metal Chelator

Note: Data for E-64, Pepstatin A, and EDTA are representative values against their respective protease classes and are included for comparative context.

Detailed Experimental Protocol: Trypsin Inhibition Assay

This protocol provides a step-by-step method for determining the IC50 value of a test compound against trypsin using the chromogenic substrate Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA).

Materials:

  • Trypsin from bovine pancreas (e.g., Sigma-Aldrich T1426)

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA, e.g., Sigma-Aldrich B4875)

  • Tris buffer (50 mM Tris-HCl, 20 mM CaCl2, pH 8.2)

  • Dimethyl sulfoxide (DMSO)

  • Test compound (5-Benzofurancarboximidamide) and standard inhibitor (AEBSF)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Preparation of Reagents:

    • Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl2, pH 8.2.

    • Trypsin Stock Solution: Prepare a 1 mg/mL stock solution of trypsin in cold, deionized water. Aliquot and store at -20°C.

    • Trypsin Working Solution: Dilute the trypsin stock solution to a final concentration of 10 µg/mL in the assay buffer immediately before use.

    • BAPNA Stock Solution: Prepare a 10 mM stock solution of BAPNA in DMSO.

    • BAPNA Working Solution: Dilute the BAPNA stock solution to 1 mM in assay buffer.

    • Inhibitor Stock Solutions: Prepare 10 mM stock solutions of 5-Benzofurancarboximidamide and AEBSF in DMSO.

  • Assay Setup:

    • Prepare serial dilutions of the inhibitor stock solutions in assay buffer to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

    • In a 96-well microplate, add 20 µL of each inhibitor dilution to triplicate wells.

    • Include control wells:

      • No Inhibition Control: 20 µL of assay buffer.

      • Solvent Control: 20 µL of assay buffer containing the highest concentration of DMSO used in the inhibitor dilutions.

      • No Enzyme Control: 20 µL of assay buffer.

    • Add 160 µL of the trypsin working solution to all wells except the "No Enzyme Control" wells (add 180 µL of assay buffer to these).

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the BAPNA working solution to all wells.

    • Immediately place the microplate in a pre-warmed (37°C) microplate reader.

    • Measure the absorbance at 405 nm every minute for 15-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance versus time curve.

    • Normalize the velocities to the "No Inhibition Control".

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion

This guide provides a foundational framework for the comparative evaluation of 5-Benzofurancarboximidamide as a potential protease inhibitor. The provided hypothetical data and detailed experimental protocol offer a practical starting point for researchers to initiate their own investigations. While the inhibitory activity and mechanism of 5-Benzofurancarboximidamide remain to be experimentally validated, its structural alerts, based on the established bioactivity of related benzofuran and carboxamide/carboximidamide compounds, warrant further exploration. A systematic approach, as outlined here, will be crucial in elucidating its true potential as a novel tool for research and therapeutic development.

References

  • Anonymous. (2023). Novel Wild Type and Mutate HIV-1 Protease Inhibitors Containing Heteroaryl Carboxamides in P2: Synthesis, Biological and ADME Evaluations. Preprints.org. [Link]

  • Demchenko, A. M., et al. (2020). Synthesis and Anticancer Activity of Novel Benzofurancarboxamides. Biointerface Research in Applied Chemistry, 10(4), 5863-5868. [Link]

  • Eldehna, W. M., et al. (2022). Benzofuran – Knowledge and References. Taylor & Francis Online. [Link]

  • Yuan, S., et al. (2022). Targeting papain-like protease for broad-spectrum coronavirus inhibition. Protein & Cell, 13(6), 443-448. [Link]

  • de Souza, A. M., et al. (2017). Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: Novel Antagonists for the Histamine H3 and H4 Receptors with Anti-inflammatory Potential. Frontiers in Pharmacology, 8, 819. [Link]

  • Bitesize Bio. (2022). Protease Inhibitors 101: How They Work and How to Use Them. YouTube. [Link]

  • Mthembu, M., et al. (2025). The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity. RSC Publishing. [Link]

  • Di Pizio, A., & Cravatt, B. F. (2020). Inhibitors of Proteases: A Well-Grounded Strategy in Drug Development. Molecules, 25(21), 5095. [Link]

  • Wang, X., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27994-28013. [Link]

  • Zhang, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Waste Management of 5-Benzofurancarboximidamide

Executive Summary & Chemical Profile Objective: To define the safe handling, segregation, and disposal protocols for 5-Benzofurancarboximidamide (CAS: Variable depending on salt form; generic benzofuran derivatives often...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Objective: To define the safe handling, segregation, and disposal protocols for 5-Benzofurancarboximidamide (CAS: Variable depending on salt form; generic benzofuran derivatives often ~271-89-6 for core).

Operational Context: This compound is frequently used as a pharmacophore in drug discovery (e.g., Factor Xa inhibitors, trypsin inhibitors). Researchers often underestimate the dual-hazard nature of this molecule: the benzofuran core (peroxide potential, carcinogenicity) and the carboximidamide (amidine) tail (strong basicity, nitrogenous waste). Improper disposal into general acidic waste streams can result in immediate exothermic excursions.

Chemical Hazard Assessment Table
FeatureChemical PropertyOperational HazardWaste Management Implication
Core Structure Benzofuran RingFlammable; Suspected Carcinogen (Cat 2); Light SensitiveRequires high-temp incineration; Segregate from oxidizers.[1]
Functional Group Carboximidamide (Amidine)Strong Organic Base (pKa ~11-12)DO NOT mix with strong acids or hypochlorites (Bleach).
Stability Conjugated SystemPotential Peroxide Former (Low risk, but possible upon long storage)Test for peroxides if stored >12 months before disposal.
Physical State Solid (usually salt) or SolutionHygroscopicKeep containers tightly sealed until disposal.

Pre-Disposal Validation (Self-Validating Protocol)

Trustworthiness Principle: Do not assume the state of the waste. Verify it.

Before moving the chemical to the central waste area, perform these two checks. This ensures the waste stream remains stable during transport and storage.

Step A: The "Acid-Base" Compatibility Check

Why: Amidines are strong bases. Dumping 5-Benzofurancarboximidamide directly into a carboy containing concentrated acidic waste (e.g., TFA, HCl) can cause violent boiling and splashing.

  • Aliquot: Take a small (1 mL or 100 mg) sample of the waste.

  • Test: Mix with a small volume of the intended waste stream in a fume hood.

  • Observation: If heat or gas is generated, do not mix . You must neutralize the waste first or use a separate "Basic Organic Waste" container.

Step B: The "Bleach" Prohibition

CRITICAL WARNING: Never dispose of amidine-containing compounds into waste streams containing hypochlorite (Bleach).

  • Mechanism: Amidines react with hypochlorites to form chloramines , which are toxic and potentially explosive.

  • Action: Label all waste containers explicitly: "NO BLEACH / NO OXIDIZERS."

Disposal Workflow Decision Tree

The following logic flow dictates the correct waste stream based on the physical state and solvent composition of your material.

DisposalWorkflow Start Start: 5-Benzofurancarboximidamide Waste StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Solid Liquid Liquid Waste (Reaction Mixture/Mother Liquor) StateCheck->Liquid Liquid StreamC Stream C: Solid Hazardous Waste (Incineration) Solid->StreamC Double Bag & Label SolventCheck Identify Primary Solvent Liquid->SolventCheck Halogenated Halogenated Solvent? (DCM, Chloroform) SolventCheck->Halogenated Organic Solvent Aqueous Aqueous Solution? SolventCheck->Aqueous Water Based StreamA Stream A: Halogenated Organic (High BTU Incineration) Halogenated->StreamA Yes StreamB Stream B: Non-Halogenated Organic (Fuel Blending) Halogenated->StreamB No (e.g., MeOH, DMSO) StreamD Stream D: Basic Aqueous Waste (pH > 9) Aqueous->StreamD Adjust pH if needed

Figure 1: Decision matrix for segregating 5-Benzofurancarboximidamide waste streams. Note the separation of halogenated and non-halogenated liquids.

Detailed Operational Protocols

Protocol A: Solid Waste Disposal (Pure Compound or Contaminated Solids)

Applicability: Expired reagents, contaminated gloves, weighing boats, and filter cakes.

  • Containment: Place the solid material in a chemically resistant polyethylene bag or a wide-mouth HDPE jar.

    • Note: Do not use metal containers, as the amidine moiety can corrode certain alloys over time in humid conditions.

  • Double-Bagging: If using bags, seal the first bag, wipe the exterior with ethanol, and place it inside a second clear bag.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "5-Benzofurancarboximidamide" (Do not use abbreviations).

    • Hazard Checkboxes: [x] Toxic [x] Irritant.

  • Transfer: Move to the "Solid Incineration" drum (Stream C). This stream is destined for rotary kiln incineration, which ensures complete destruction of the benzofuran ring [1].

Protocol B: Liquid Waste Disposal (Reaction Mixtures)

Applicability: HPLC effluent, mother liquors from crystallization.

  • Solvent Identification:

    • Scenario 1: Dissolved in DMSO/Methanol/Ethanol.

      • Pour into Non-Halogenated Organic Waste (Stream B).

      • Validation: Ensure the carboy is grounded to prevent static discharge, as benzofuran derivatives are combustible [2].

    • Scenario 2: Dissolved in Dichloromethane (DCM).

      • Pour into Halogenated Organic Waste (Stream A).

    • Scenario 3: Aqueous/Buffer Solutions.

      • Check pH. If pH < 7, slowly add Sodium Bicarbonate until neutral (pH ~7-8).

      • Pour into Aqueous Basic/Neutral Waste (Stream D).

      • Warning: Never pour into the sink. The compound is harmful to aquatic life with long-lasting effects [3].[2][3]

Emergency Contingencies

Accidental Spills
  • Evacuate & Ventilate: If the spill is >10g or creates dust, clear the area. Benzofuran derivatives can be respiratory irritants [4].[1][2][4]

  • PPE: Wear nitrile gloves (double gloved), lab coat, and safety goggles. Use a P95 dust mask if powder is present.

  • Neutralization (Liquids): Absorb with vermiculite or sand. Do not use paper towels for large concentrated spills (fire risk).

  • Decontamination: Wipe the surface with a dilute (5%) acetic acid solution (to neutralize the basic amidine), followed by water and detergent.

Exposure Response[3][4][6][7][8][9]
  • Skin Contact: Wash immediately with soap and water for 15 minutes. The lipophilic benzofuran core allows skin penetration; rapid washing is essential.

  • Eye Contact: Rinse cautiously with water for 15 minutes.[2][5] Remove contact lenses.[1][4][6][7]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • Thermo Fisher Scientific. (2025).[2][3] Safety Data Sheet: 2,3-Benzofuran. [Retrieved from Search Result 1.6].

  • TCI Chemicals. (2025).[2][3][7] Safety Data Sheet: Benzofuran Derivatives. [Retrieved from Search Result 1.5].

  • Sigma-Aldrich. (2025).[2][3] Safety Data Sheet: Benzamide and Amidine Derivatives. [Retrieved from Search Result 1.2].

Disclaimer: This guide is for educational purposes and operational planning. Always consult the specific Safety Data Sheet (SDS) provided by your chemical vendor before handling, as specific salt forms (e.g., HCl, Acetate) may alter physical properties.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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